2-Propenamide, N-(aminocarbonyl)-3-(4-chlorophenyl)-
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Overview
Description
2-Propenamide, N-(aminocarbonyl)-3-(4-chlorophenyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a propenamide group attached to an aminocarbonyl and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-(aminocarbonyl)-3-(4-chlorophenyl)- typically involves the reaction of 4-chlorobenzoyl chloride with acrylamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Chlorobenzoyl chloride+Acrylamide→2-Propenamide, N-(aminocarbonyl)-3-(4-chlorophenyl)-
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, N-(aminocarbonyl)-3-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-Propenamide, N-(aminocarbonyl)-3-(4-chlorophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism by which 2-Propenamide, N-(aminocarbonyl)-3-(4-chlorophenyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Propenamide, N-(4-chlorophenyl)-: Similar in structure but lacks the aminocarbonyl group.
2-Propenamide, N-(aminocarbonyl)-3-(4-bromophenyl)-: Similar but with a bromine atom instead of chlorine.
Uniqueness
2-Propenamide, N-(aminocarbonyl)-3-(4-chlorophenyl)- is unique due to the presence of both the aminocarbonyl and 4-chlorophenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
62879-65-6 |
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Molecular Formula |
C10H9ClN2O2 |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
N-carbamoyl-3-(4-chlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C10H9ClN2O2/c11-8-4-1-7(2-5-8)3-6-9(14)13-10(12)15/h1-6H,(H3,12,13,14,15) |
InChI Key |
UANCGLSLCJPORU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC(=O)N)Cl |
Origin of Product |
United States |
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